molecular formula C22H22ClNO B1393846 2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160262-75-8

2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No.: B1393846
CAS No.: 1160262-75-8
M. Wt: 351.9 g/mol
InChI Key: BGLVZBUMDPNCGL-UHFFFAOYSA-N
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Description

2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with sec-butylphenyl and dimethyl groups, along with a carbonyl chloride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the sec-butylphenyl group through Friedel-Crafts alkylation. The dimethyl groups are introduced via methylation reactions. Finally, the carbonyl chloride group is added using thionyl chloride or oxalyl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.

    Oxidation and Reduction: The quinoline core can undergo oxidation or reduction reactions, altering its electronic properties and biological activity.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form complex biaryl structures.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2):

    Palladium Catalysts: Employed in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.

Major Products

    Amides and Esters: Formed from substitution reactions.

    Biaryl Compounds: Resulting from coupling reactions.

Scientific Research Applications

2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding.

    Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The quinoline core can interact with nucleic acids or proteins, affecting cellular processes. The sec-butylphenyl and dimethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carbonyl chloride: Lacks the sec-butyl and dimethyl substitutions.

    6,8-Dimethylquinoline-4-carbonyl chloride: Lacks the sec-butylphenyl group.

    2-(4-Sec-butylphenyl)quinoline-4-carbonyl chloride: Lacks the dimethyl groups.

Uniqueness

2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is unique due to the combination of its substituents, which confer specific chemical and biological properties. The sec-butylphenyl group provides steric hindrance and hydrophobic interactions, while the dimethyl groups influence the electronic properties of the quinoline core. This unique combination makes it a valuable compound in various research applications.

Properties

IUPAC Name

2-(4-butan-2-ylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO/c1-5-14(3)16-6-8-17(9-7-16)20-12-19(22(23)25)18-11-13(2)10-15(4)21(18)24-20/h6-12,14H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLVZBUMDPNCGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
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2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
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2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
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2-(4-Sec-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

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